

Application Note: Quantification of Boldenone in Serum using LC-MS/MS

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Compound of Interest

Compound Name: *Boldenone Propionate*

Cat. No.: *B593114*

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of boldenone in serum.

Boldenone propionate, a synthetic anabolic androgenic steroid, is rapidly hydrolyzed in the body to its active form, boldenone. Therefore, the accurate measurement of boldenone is crucial for pharmacokinetic, toxicokinetic, and anti-doping studies. This method utilizes a straightforward sample preparation procedure followed by reversed-phase chromatography and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The described protocol offers high selectivity, sensitivity, and throughput for the reliable quantification of boldenone in a complex biological matrix.

Introduction

Boldenone is a synthetic anabolic androgenic steroid derived from testosterone.^[1] It is often administered as an ester prodrug, such as **boldenone propionate**, which is hydrolyzed by esterases in the blood to release the active boldenone molecule. The quantification of boldenone in serum is essential for understanding its pharmacokinetic profile, assessing its potential for abuse in sports, and for regulatory control in food-producing animals.^{[2][3]}

LC-MS/MS has become the gold standard for the determination of steroids in biological matrices due to its high sensitivity and specificity.^{[1][4]} This application note provides a detailed protocol for the extraction and quantification of boldenone in serum, suitable for researchers, scientists, and professionals in drug development and related fields.

Experimental

Materials and Reagents

- Boldenone certified reference standard
- Boldenone-d3 internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human serum (drug-free)

Sample Preparation

A protein precipitation method is employed for the extraction of boldenone from serum.

- Allow all samples and standards to thaw to room temperature.
- To 200 μ L of serum sample, add 20 μ L of internal standard working solution (Boldenone-d3, 100 ng/mL in methanol).
- Vortex for 10 seconds.
- Add 600 μ L of acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex for 30 seconds.
- Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

- System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient starts at 5-10% B, increasing to 95% B over several minutes.^[1]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 40°C.

Mass Spectrometry

- System: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - The precursor ion for boldenone is m/z 287.^{[1][5]}
 - Typical product ions for quantification and confirmation are m/z 121 and 97.^[1]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS method for boldenone quantification in serum.

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)	0.1 ng/mL ^[1]
Correlation Coefficient (r^2)	> 0.99 ^[1]
Accuracy	85 - 115% ^[1]
Precision (Intra- and Inter-day)	< 15%
Recovery	80 - 95% ^[1]
Matrix Effect	Minimal with the use of a stable isotope-labeled internal standard.

Experimental Workflow Diagram

Caption: Experimental workflow for boldenone quantification in serum.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

- **Boldenone Stock Solution (1 mg/mL):** Accurately weigh 10 mg of boldenone and dissolve it in 10 mL of methanol.
- **Boldenone Working Solutions:** Prepare a series of working solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1, 10, 100, 1000 ng/mL).
- **Internal Standard Stock Solution (1 mg/mL):** Accurately weigh 1 mg of boldenone-d3 and dissolve it in 1 mL of methanol.
- **Internal Standard Working Solution (100 ng/mL):** Dilute the internal standard stock solution with methanol.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

- Calibration Standards: Spike 180 μ L of drug-free human serum with 20 μ L of the appropriate boldenone working solution to achieve final concentrations covering the linearity range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
- Quality Control (QC) Samples: Prepare QC samples in drug-free human serum at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Protocol 3: LC-MS/MS System Operation

- System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Sequence Setup: Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.
- Data Acquisition: Acquire data in MRM mode using the optimized parameters for boldenone and its internal standard.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical relationship from prodrug to analytical application.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of boldenone in serum. The simple protein precipitation extraction, coupled with the selectivity of tandem mass spectrometry, allows for accurate and precise measurements. This method is well-suited for a variety of applications, including clinical and forensic toxicology, anti-doping analysis, and veterinary drug monitoring.

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